5-Methoxy-4-nitro-1H-indole

Description

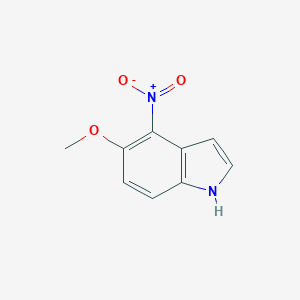

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMBMRULROMHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxy-4-nitro-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a detailed overview of the physicochemical properties, potential synthetic and analytical methodologies, and postulated biological activities of 5-Methoxy-4-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes predicted values, information from closely related analogs, and established principles of indole chemistry. All quantitative data are presented in structured tables, and relevant experimental workflows and potential signaling pathways are visualized.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The data presented below is a combination of predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | LookChem[1] |

| Molecular Weight | 192.17 g/mol | LookChem[1] |

| Boiling Point (Predicted) | 408.2 ± 25.0 °C | LookChem[1] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | LookChem[1] |

| pKa (Predicted) | 14.47 ± 0.30 | LookChem[1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | LookChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, based on established methods for the synthesis of substituted indoles, a plausible synthetic route and standard analytical procedures can be outlined.

Synthesis: A Postulated Approach via Nitration

The synthesis of this compound can be conceptually approached through the nitration of 5-methoxyindole. This method, common for introducing nitro groups to aromatic rings, would require careful control of reaction conditions to ensure regioselectivity and avoid degradation of the indole ring.[2]

Materials:

-

5-Methoxyindole

-

Nitrating agent (e.g., fuming nitric acid in sulfuric acid, or a milder alternative like tetramethylammonium nitrate/trifluoroacetic anhydride)[2]

-

Anhydrous solvent (e.g., dichloromethane, acetic acid)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 5-methoxyindole in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

-

Slowly add the nitrating agent dropwise to the cooled solution while maintaining the temperature at 0°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[3]

-

Detection: UV detection at its maximum absorbance wavelength (estimated around 280-350 nm due to the extended conjugation and nitro group).[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Silylation of the indole nitrogen with a reagent like BSTFA can improve volatility and peak shape.[3][4]

-

Column: A non-polar capillary column (e.g., DB-5ms).[4]

-

Ionization: Electron Impact (EI).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, including the positions of the methoxy and nitro substituents on the indole ring.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the known activities of related nitroindole and methoxyindole derivatives allow for the postulation of potential therapeutic applications and mechanisms of action.

Postulated Biological Activities

-

Anticancer Properties: Nitroindole scaffolds have been investigated as binders of G-quadruplex DNA, particularly in the context of c-Myc oncogene regulation, suggesting a potential role in cancer therapy.[5] Furthermore, a complex indole derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1) and suppress pancreatic cancer cell viability through the PI3K/AKT pathway.[6]

-

Serotonin Receptor Modulation: Various substituted indoles are known to interact with serotonin (5-HT) receptors. For instance, 4-nitroindole derivatives have been evaluated as 5-HT2A receptor antagonists, while 5-methoxyindole derivatives have shown activity at 5-HT4 receptors.[7][8][9] This suggests that this compound could potentially modulate serotonergic signaling.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

Based on the activity of the related compound ES936, a mechanism-based inhibitor of NQO1, it is plausible that this compound could exhibit anticancer effects by modulating the PI3K/AKT signaling pathway.[6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow for the synthesis and subsequent biological evaluation of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Predicted Physicochemical Properties of 5-Methoxy-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted physicochemical properties of 5-Methoxy-4-nitro-1H-indole, a heterocyclic compound of interest in pharmaceutical and organic synthesis. This document outlines its predicted boiling point and density, provides generalized experimental protocols for determining these properties, and illustrates the computational prediction workflow.

Physicochemical Data

The following table summarizes the key predicted physicochemical properties for this compound. These values are computationally derived and provide valuable estimates for experimental design and safety assessments.

| Property | Predicted Value |

| Boiling Point | 408.2 ± 25.0 °C[1][2] |

| Density | 1.395 ± 0.06 g/cm³[1][2] |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol [1] |

| pKa | 14.47 ± 0.30[1][2] |

Experimental Protocols for Physicochemical Property Determination

While the data presented for this compound are predicted, the following outlines standard experimental methodologies for the empirical determination of boiling point and density for solid organic compounds. These protocols are foundational in chemical research and would be applicable for the validation of the predicted values.

1. Boiling Point Determination (Siwoloboff Method)

This method is a common micro-technique for determining the boiling point of a small quantity of a liquid or a high-boiling solid.

-

Apparatus: Thiele tube, heating oil (e.g., mineral oil or silicone oil), thermometer, capillary tube (sealed at one end), sample tube (e.g., a small test tube or a fusion tube), and a heat source (e.g., Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of the sample (5-10 mg) is placed into the sample tube.

-

The capillary tube, with its open end downwards, is placed inside the sample tube.

-

The sample tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil. The sample should be level with the thermometer bulb.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The procedure should be repeated to ensure accuracy.

-

2. Density Determination (Gas Pycnometry)

Gas pycnometry is a highly accurate method for determining the true density of a solid material by measuring the volume of the solid by displacement of a gas.

-

Apparatus: Gas pycnometer, analytical balance, and an inert gas source (typically helium).

-

Procedure:

-

The mass of the sample is accurately determined using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The system is sealed, and the initial pressure of the gas in the reference chamber is recorded.

-

A valve is opened, allowing the gas to expand into the sample chamber.

-

The system is allowed to equilibrate, and the final pressure is recorded.

-

Using the known volumes of the reference and sample chambers and the pressure change, the volume of the solid sample is calculated based on the principles of the ideal gas law (Boyle's Law).

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Multiple measurements are typically taken and averaged to obtain a precise value.

-

Visualization of Computational Prediction Workflow

The prediction of physicochemical properties such as boiling point and density relies on computational models that utilize the chemical structure of the molecule. The following diagram illustrates a generalized workflow for this process.

Caption: Workflow for predicting physicochemical properties.

This document serves as a foundational guide for understanding the predicted properties of this compound. Researchers are advised to use these predicted values as estimates and to empirically validate them using standard experimental protocols where necessary.

References

Theoretical pKa Calculation for 5-Methoxy-4-nitro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and computational methodology for predicting the acid dissociation constant (pKa) of 5-methoxy-4-nitro-1H-indole. The pKa is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the acidity of the indole N-H proton, modulated by substituent effects, is paramount for predicting its behavior in physiological environments.

Introduction to Indole Acidity and Substituent Effects

The indole ring system is a common scaffold in biologically active compounds. The nitrogen atom in the pyrrole ring possesses a proton (N-H) that is weakly acidic. The pKa of this proton can be significantly influenced by substituents on the indole ring.[1] Electron-withdrawing groups (EWGs) stabilize the resulting anion upon deprotonation, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, decreasing acidity (increasing the pKa).[2][3]

In the case of this compound, two key substituents influence the acidity of the N-H proton:

-

4-Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects. It significantly withdraws electron density from the ring system, stabilizing the negative charge on the nitrogen atom after deprotonation. This effect is expected to substantially increase the acidity of the N-H proton compared to unsubstituted indole.[2]

-

5-Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance, pushing electron density into the ring. This effect would tend to destabilize the conjugate base, thereby decreasing acidity. However, it also has a weaker, opposing inductive electron-withdrawing effect due to the oxygen's electronegativity.

The overall pKa of this compound will be determined by the interplay of these opposing electronic effects, though the strong electron-withdrawing nature of the nitro group is anticipated to be the dominant factor.

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa is rooted in the fundamental relationship between the standard Gibbs free energy of the dissociation reaction (ΔG°) and the equilibrium constant (Ka).

The dissociation of the indole (HA) in a solvent (e.g., water) is represented as: HA ⇌ H⁺ + A⁻

The pKa is then calculated using the equation: pKa = ΔG° / (2.303 * RT)

Where:

-

ΔG° is the standard Gibbs free energy change of the dissociation reaction in solution.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

Calculating ΔG° directly in solution is computationally intensive. Therefore, a thermodynamic cycle (also known as a Born-Haber cycle) is employed to dissect the process into more manageable components: the gas-phase deprotonation energy and the solvation energies of the species involved.

The Gibbs free energy of the reaction in solution (ΔG°aq) is calculated as: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Where:

-

ΔG°gas is the Gibbs free energy of deprotonation in the gas phase.

-

ΔG°solv is the Gibbs free energy of solvation for each species (the conjugate base A⁻, the proton H⁺, and the acid HA).

The workflow for this calculation is a multi-step process involving quantum chemical methods.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of 5-Methoxy-4-nitro-1H-indole. Due to the limitations in accessing the primary literature, specific experimental ¹H and ¹³C NMR data from the cited source, Heterocycles1996 , 43, 263, could not be retrieved. However, this guide offers a detailed, generalized experimental protocol for acquiring such data for indole derivatives, alongside structured tables where this specific data would be presented. Furthermore, logical workflows for NMR analysis are provided using Graphviz visualizations.

Data Presentation

The following tables are structured to present the ¹H and ¹³C NMR spectral data for this compound. While the specific data from the primary literature could not be accessed, these tables serve as a template for organizing experimentally determined or otherwise sourced spectral information.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C3a |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C6 |

| Data not available | C7 |

| Data not available | C7a |

| Data not available | OCH₃ |

Experimental Protocols

A generalized, detailed methodology for conducting ¹H and ¹³C NMR spectroscopy on indole derivatives is provided below. This protocol is based on standard practices in the field and can be adapted for the specific analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances. For indole derivatives, DMSO-d₆ is commonly used.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure that no solid particles are transferred.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): Typically 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is generally sufficient for indole derivatives.

-

Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A spectral width of 200-240 ppm, centered around 100-120 ppm, is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) is commonly used. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for referencing.

-

Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signals to determine the relative ratios of the different protons.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the NMR analysis of this compound.

Caption: Experimental Workflow for NMR Spectroscopy.

Caption: Logical Relationship between Molecular Structure and NMR Data.

Caption: NMR Data Analysis and Reporting Workflow.

Interpreting the Mass Spectrum of 5-Methoxy-4-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrum of 5-Methoxy-4-nitro-1H-indole. The interpretation is based on established fragmentation patterns of related nitroaromatic and methoxyindole compounds. This document outlines a plausible fragmentation pathway, presents the expected quantitative data in a tabular format, details a standard experimental protocol for data acquisition, and visualizes the fragmentation process.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the successive loss of functional groups. The quantitative data for the most probable ions are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Chemical Formula | Notes |

| 192 | [M] •+ | [C₉H₈N₂O₃]•+ | Molecular Ion |

| 177 | [M - CH₃]•+ | [C₈H₅N₂O₃]•+ | Loss of a methyl radical from the methoxy group. |

| 162 | [M - NO]•+ | [C₉H₈NO₂]•+ | Loss of nitric oxide, a common fragmentation for nitroaromatic compounds.[1][2][3] |

| 146 | [M - NO₂]•+ | [C₉H₈NO]•+ | Loss of a nitro radical, a characteristic fragmentation of nitroaromatic compounds.[1][2][3] |

| 132 | [M - NO - CO]•+ | [C₈H₈N]•+ | Subsequent loss of carbon monoxide from the [M - NO]•+ ion. |

| 118 | [M - NO₂ - CO]•+ | [C₈H₈N]•+ | Subsequent loss of carbon monoxide from the [M - NO₂]•+ ion. |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is likely initiated by the ionization of the molecule to form the molecular ion at m/z 192. The subsequent fragmentation is dictated by the presence of the methoxy and nitro functional groups on the indole ring.

One of the primary fragmentation pathways for nitroaromatic compounds is the loss of a nitric oxide (NO) radical, which would result in a fragment ion at m/z 162.[1][2][3] Another characteristic fragmentation is the loss of the entire nitro group (NO₂) as a radical, leading to a significant peak at m/z 146.[1][2][3]

The methoxy group can also influence the fragmentation. The loss of a methyl radical (CH₃) from the molecular ion is a common fragmentation pathway for methoxy-substituted aromatic compounds, which would produce an ion at m/z 177.

Further fragmentation of the primary ions is also expected. For instance, the ion at m/z 162 ([M - NO]•+) could lose a molecule of carbon monoxide (CO) to form an ion at m/z 132. Similarly, the ion at m/z 146 ([M - NO₂]•+) could also undergo the loss of CO to yield a fragment at m/z 118.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Electron ionization (EI) source.

-

Quadrupole or Time-of-Flight (TOF) mass analyzer.

2. GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for the separation of indole derivatives.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection is often used for analytical purposes to maximize sensitivity.

-

Oven Temperature Program: An initial temperature of 80-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized to ensure good separation and peak shape.

3. MS Conditions:

-

Source Temperature: 230°C.[5]

-

Mass Range: A scan range of m/z 40-400 to include the molecular ion and all expected fragments.

-

Scan Rate: A scan rate of 2-3 scans/second is generally sufficient.[5]

4. Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed EI fragmentation pathway of this compound.

References

FT-IR Analysis of Functional Groups in 5-Methoxy-4-nitro-1H-indole: A Technical Guide

This guide provides an in-depth analysis of the functional groups present in 5-Methoxy-4-nitro-1H-indole using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction to this compound and FT-IR Spectroscopy

This compound is a derivative of indole, a heterocyclic compound featuring a fused benzene and pyrrole ring system. The molecule is further functionalized with a methoxy (-OCH₃) group at the 5th position and a nitro (-NO₂) group at the 4th position. These functional groups impart specific chemical properties and are of significant interest in medicinal chemistry and organic synthesis.

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[1][2] It operates on the principle that covalent bonds in a molecule vibrate at specific frequencies.[3][4] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes (such as stretching and bending).[3][5] The resulting spectrum is a unique molecular "fingerprint," providing valuable information about the compound's chemical structure.[6]

The diagram below illustrates the key functional groups of this compound, which are the primary focus of FT-IR analysis.

Predicted FT-IR Spectral Data

While an experimental spectrum for this specific molecule is not widely published, a predictive analysis can be conducted based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected FT-IR peaks for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode / Assignment | Expected Intensity |

| ~3400 - 3300 | Indole N-H | N-H Stretching | Medium, Sharp |

| ~3100 - 3000 | Aromatic C-H | C-H Stretching | Medium to Weak |

| ~2960 - 2850 | Methoxy C-H | Asymmetric & Symmetric C-H Stretching | Medium to Weak |

| ~1620 - 1450 | Aromatic C=C | C=C Ring Stretching | Medium to Strong |

| ~1550 - 1475 | Nitro N-O | Asymmetric Stretching | Strong |

| ~1360 - 1290 | Nitro N-O | Symmetric Stretching | Strong |

| ~1275 - 1200 | Aryl Ether C-O | Asymmetric C-O-C Stretching | Strong |

| ~1075 - 1020 | Aryl Ether C-O | Symmetric C-O-C Stretching | Medium |

Table 1: Predicted FT-IR Absorption Bands for this compound.

Interpretation of Key Peaks:

-

N-H Stretch: The indole N-H stretch typically appears as a sharp peak around 3406 cm⁻¹.[7] Its presence is a key indicator of the indole ring system.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[5][8]

-

Nitro Group Stretches: The nitro group is distinguished by two strong absorption bands corresponding to its asymmetric and symmetric N-O stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9][10] These are often the most intense and easily identifiable peaks in the spectrum.

-

Aryl Ether C-O Stretches: The C-O-C linkage of the methoxy group attached to the aromatic ring will produce a strong, characteristic asymmetric stretching band, typically between 1300 cm⁻¹ and 1200 cm⁻¹.[11]

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is described here, as it is a common and effective technique for solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and weighing paper

-

Sample: this compound (1-2 mg)

Procedure:

-

Background Spectrum Acquisition:

-

Sample Preparation (KBr Pellet Method):

-

Gently heat the mortar and pestle under an IR lamp or in a low-temperature oven to remove any adsorbed moisture.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, IR-grade KBr. The sample concentration in KBr should be around 0.2% to 1%.[13]

-

Combine the sample and KBr in the agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.[13]

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet-forming die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet indicates good sample dispersion and particle size reduction.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical scan settings include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 32-64 scans to improve the signal-to-noise ratio.[12]

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum by identifying the wavenumbers of the absorption peaks.

-

Compare the observed peaks with the expected values in Table 1 and standard FT-IR correlation charts to confirm the presence of the key functional groups.

-

Workflow and Data Interpretation

The process of FT-IR analysis, from sample handling to final interpretation, follows a structured workflow. This ensures reproducibility and accurate characterization of the compound.

References

- 1. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Methoxy-4-nitro-1H-indole

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-Methoxy-4-nitro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the spectral properties of related compounds to infer the characteristics of the title compound, details a generalized experimental protocol for its spectral acquisition, and presents a plausible synthetic pathway.

Introduction

Predicted UV-Vis Absorption Data

The UV-Vis absorption spectrum of an indole derivative is characterized by two main absorption bands, designated as the 1La and 1Lb bands, arising from π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. The introduction of a nitro group, a strong electron-withdrawing group and chromophore, generally leads to a bathochromic (red) shift of the absorption maxima.

To provide a quantitative estimate, the following table summarizes the UV-Vis absorption data for various nitroindole isomers. This data can be used to approximate the expected absorption maxima for this compound. The absorption spectrum for 4-nitroindole is noted to extend the furthest into the visible range among the isomers.[1] The presence of the 5-methoxy group is anticipated to cause a further shift in the absorption bands.

| Compound | λmax (nm) | Solvent | Reference |

| 3-nitroindole | 349 | 2-propanol | [1] |

| 4-nitroindole | ~380 (broad) | 2-propanol | [1] |

| 5-nitroindole | 322 | 2-propanol | [1] |

| 6-nitroindole | 305, 365 | 2-propanol | [1] |

| 7-nitroindole | ~350 (shoulder) | 2-propanol | [1] |

Note: The λmax for 4-nitroindole and 7-nitroindole are estimated from the provided spectra in the source.

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound, based on general protocols for indole derivatives.[2][3][4]

3.1. Materials and Instrumentation

-

Compound: this compound, synthesized and purified.

-

Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent can influence the position of the absorption maxima.[3]

-

Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer, Cary 100 Bio UV-vis spectrophotometer).[4][5]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that will result in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A common concentration for such measurements is around 0.1 mM.[4]

3.3. Spectral Acquisition

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.

-

Spectrum Recording: Scan the sample over the same wavelength range used for the baseline correction. The resulting spectrum will show the absorbance of this compound as a function of wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Synthesis Pathway for this compound

A plausible synthetic route to this compound involves the electrophilic nitration of 5-methoxy-1H-indole. The methoxy group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the indole ring, the most reactive position for electrophilic attack is C3. To achieve nitration at the C4 position, the C3 position may need to be blocked, or specific nitrating conditions that favor C4 substitution would be required. However, a direct nitration approach is often employed for substituted indoles.[6][7] The following diagram illustrates the general workflow for the synthesis.

This diagram outlines the core transformation from the starting material, 5-methoxy-1H-indole, to the final product through a nitration reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the nitration.

Conclusion

While direct experimental UV-Vis data for this compound is not currently published, a comprehensive understanding of its likely spectral characteristics can be derived from the analysis of closely related nitroindole and methoxyindole derivatives. This technical guide provides a framework for its spectral analysis, including a detailed experimental protocol and a proposed synthetic pathway. The provided information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar indole-based compounds. Further experimental work is necessary to precisely determine the λmax and molar absorptivity of this compound.

References

- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchdata.edu.au [researchdata.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Discovery and History of 5-Methoxy-4-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-Methoxy-4-nitro-1H-indole (CAS RN: 135531-92-9). First reported in 1996, this nitroindole derivative emerged from research focused on the efficient mononitration of methoxy-substituted indoles. While its biological activities have not been extensively studied, its structural similarity to other biologically active nitroindoles suggests potential applications in medicinal chemistry. This document details the seminal synthesis, physicochemical properties, and spectroscopic data, and explores the potential biological relevance of this compound based on related structures.

Discovery and Historical Context

The discovery of this compound was first documented in a 1996 publication in the journal HETEROCYCLES by Nathalie Roué, Thierry Delahaigue, and Roland Barret. Their research focused on developing a mild and efficient method for the mononitration of various methoxy-substituted indoles. At the time, existing nitration methods for indoles were often harsh and resulted in complex mixtures of products, including dinitration and oxidation byproducts.

The work by Roué and her colleagues introduced a novel approach using nitric acid impregnated on silica gel as the nitrating agent. This method offered a milder alternative to traditional nitrating agents and allowed for the regioselective synthesis of various mononitro-methoxyindoles. This compound was one of the novel compounds synthesized and characterized in this study. The primary motivation for its synthesis was to explore new synthetic methodologies for creating functionalized indole scaffolds, which are crucial building blocks in the synthesis of natural products and potential therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The experimental data is derived from the initial 1996 publication, while some predicted values from computational models are also included for a more complete profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | Roué et al., 1996 |

| Molecular Weight | 192.17 g/mol | Roué et al., 1996 |

| CAS Registry Number | 135531-92-9 | Chemical Abstracts Service |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point (Predicted) | 408.2 ± 25.0 °C | LookChem |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | LookChem |

Synthesis and Experimental Protocols

The initial and, to date, the only published synthesis of this compound was achieved through the direct nitration of a protected 5-methoxyindole derivative. Below is a detailed experimental protocol based on the 1996 publication by Roué et al.

Synthesis of this compound from 1-Benzenesulfonyl-5-methoxy-1H-indole

The synthesis involves a two-step process: the nitration of the N-protected indole followed by the deprotection of the benzenesulfonyl group.

Experimental Protocol:

Step 1: Nitration of 1-Benzenesulfonyl-5-methoxy-1H-indole

-

Preparation of the Nitrating Agent: Nitric acid is adsorbed onto silica gel.

-

Reaction Setup: 1-Benzenesulfonyl-5-methoxy-1H-indole is dissolved in dichloromethane.

-

Nitration: The silica gel impregnated with nitric acid is added to the solution of the indole derivative. The suspension is magnetically stirred at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, the silica gel is filtered off and washed with dichloromethane.

-

Purification: The resulting isomeric nitro compounds are separated by column chromatography on silica gel using a toluene-ethyl acetate (9:1) solvent system.

Step 2: Deprotection of the Benzenesulfonyl Group

-

Hydrolysis: The purified 1-benzenesulfonyl-5-methoxy-4-nitro-1H-indole is subjected to basic hydrolysis using potassium hydroxide (KOH) to remove the benzenesulfonyl protecting group.

-

Isolation: The final product, this compound, is isolated.

Quantitative Data from the Discovery Paper:

| Starting Material | Product | Yield |

| 1-Benzenesulfonyl-5-methoxy-1H-indole | 1-Benzenesulfonyl-5-methoxy-4-nitro-1H-indole | 90% (mixture of isomers) |

| 1-Benzenesulfonyl-5-methoxy-4-nitro-1H-indole | This compound | Yield not specified for this step |

Spectroscopic Data

The characterization of this compound was performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Technique | Data |

| ¹H NMR (in DMSO-d₆) | δ (ppm): 3.90 (s, 3H, OCH₃), 6.80 (t, 1H, ³J = 2 Hz, 3-H), 7.09 (d, 1H, ³J = 8 Hz, 7-H), 7.61 (d, 1H, ³J = 2 Hz, 2-H), 7.73 (d, 1H, ³J = 8 Hz, 6-H) |

| ¹³C NMR (75 MHz, in DMSO-d₆) | δ (ppm): 57.6 (OCH₃), 100.0 (C-3), 108.5 (C-6), 118.1 (C-7), 122.6 (C-3a), 130.2 (C-2), 130.3 (C-4), 132.1 (C-7a), 148.5 (C-5) |

| Mass Spectrometry (MS) | m/z: 192 (M⁺), 145, 119, 116 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₉H₈N₂O₃: 192.05349, Found: 192.05273 |

Potential Biological Activities and Signaling Pathways

As of late 2025, there are no specific studies detailing the biological activity of this compound. However, the indole nucleus and the nitroaromatic moiety are present in numerous biologically active molecules. The potential for biological activity can be inferred from structurally related compounds.

Anticancer Potential: Many nitroindole derivatives have been investigated for their anticancer properties. For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells. The presence of the nitro group is often crucial for this activity.

Antimicrobial Properties: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. It is plausible that functionalized indoles like this compound could be explored as scaffolds for the development of novel kinase inhibitors.

Future Directions

The initial synthesis of this compound by Roué, Delahaigue, and Barret in 1996 provided a novel functionalized indole scaffold. While the primary focus of their work was on synthetic methodology, the resulting compound holds potential for further investigation. Future research could focus on:

-

Biological Screening: A thorough evaluation of the antimicrobial, anticancer, and other potential biological activities of this compound.

-

Analogue Synthesis: The synthesis of a library of related compounds with modifications to the methoxy and nitro positions to establish structure-activity relationships.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound, first synthesized in 1996, represents an interesting and underexplored molecule in the vast family of indole derivatives. Its discovery was a result of advancements in synthetic organic chemistry, providing a milder route to mononitrated methoxyindoles. While its own biological story is yet to be written, the rich pharmacology of related nitroindoles suggests that it could be a valuable starting point for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and similar compounds.

An In-depth Technical Guide to the Electronic Properties of the 5-Methoxy-4-Nitro-Indole Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core electronic properties of the 5-methoxy-4-nitro-indole scaffold. This molecule is of significant interest due to the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which imparts a unique "push-pull" electronic structure. This characteristic makes the scaffold a promising candidate for applications in medicinal chemistry and materials science. This document details the synthesis, theoretical electronic structure, and expected spectroscopic and electrochemical characteristics of 5-methoxy-4--nitro-indole.

Molecular Structure and Synthesis

The 5-methoxy-4-nitro-indole scaffold features an indole bicyclic system substituted with a methoxy group at position 5 and a nitro group at position 4. The synthesis of this scaffold can be achieved through a multi-step process, typically starting from a substituted aniline or nitrobenzene derivative. A plausible synthetic route involves the nitration of a methoxy-substituted indole or the cyclization of a suitably substituted nitroaniline precursor.

A general synthetic approach can be conceptualized as follows:

Caption: A simplified workflow for the synthesis of 5-methoxy-4-nitro-indole.

Electronic Properties: A Push-Pull System

The electronic character of the 5-methoxy-4-nitro-indole scaffold is dominated by the electronic interplay of its substituents. The methoxy group at the 5-position acts as an electron-donating group (EDG) through resonance, increasing the electron density of the indole ring. Conversely, the nitro group at the 4-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This arrangement creates a "push-pull" system, leading to significant intramolecular charge transfer (ICT) from the electron-rich portion to the electron-poor portion of the molecule.

This push-pull character profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as its dipole moment and spectroscopic properties.

Caption: The "push-pull" electronic system in 5-methoxy-4-nitro-indole.

Theoretical Electronic Properties

Due to the limited availability of specific experimental data for 5-methoxy-4-nitro-indole, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its electronic properties. The following table summarizes theoretical values for the parent indole molecule to provide a baseline, alongside expected trends for the substituted scaffold.

| Property | Indole (Reference) | 5-Methoxy-4-nitro-indole (Expected Trend) | Method |

| HOMO Energy | -5.5 to -6.0 eV | Higher (less negative) | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 to -1.0 eV | Lower (more negative) | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~4.5 to 5.5 eV | Smaller | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | ~2.1 D | Significantly Larger | DFT/B3LYP/6-311+G(d,p) |

Note: The values for indole are approximate and can vary with the computational method. The trends for 5-methoxy-4-nitro-indole are qualitative predictions based on the effects of the substituents.

The HOMO is expected to be delocalized over the indole ring and the methoxy group, while the LUMO will likely be concentrated around the nitro group and the adjacent aromatic ring, facilitating the intramolecular charge transfer upon electronic excitation.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 5-methoxy-4-nitro-indole is expected to be characterized by π-π* transitions within the aromatic system. Compared to unsubstituted indole, the absorption maxima are likely to be red-shifted (shifted to longer wavelengths) due to the extended conjugation and the ICT character induced by the push-pull substituents.

| Compound | λmax (nm) | Solvent |

| Indole | ~270-280 | Cyclohexane |

| 5-Nitroindole | ~322 | 2-Propanol[1] |

| 4-Nitroindole | Extends into the visible range | 2-Propanol[1] |

| 5-Methoxyindole | ~290-300 | Cyclohexane |

| 5-Methoxy-4-nitro-indole (Predicted) | > 350 | Non-polar solvent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for structural elucidation. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. Protons and carbons near the nitro group are expected to be shifted downfield (higher ppm), while those more influenced by the methoxy group may be shifted upfield (lower ppm) relative to similar positions in unsubstituted indole.

Electrochemical Properties

Cyclic voltammetry is a key technique to investigate the redox properties of the 5-methoxy-4-nitro-indole scaffold. The electrochemical behavior is expected to be dominated by the reduction of the nitro group, which is a well-known electroactive moiety. The methoxy group, being electron-donating, may slightly increase the electron density on the indole ring, potentially making the oxidation of the indole nucleus occur at a less positive potential compared to unsubstituted indole.

Experimental Protocols

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of 5-methoxy-4-nitro-indole.

Materials:

-

5-methoxy-4-nitro-indole

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 5-methoxy-4-nitro-indole of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to find an optimal concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with a cuvette containing the sample solution.

-

Scan the absorbance of the sample from a suitable starting wavelength (e.g., 600 nm) to a suitable ending wavelength (e.g., 200 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Caption: A general workflow for UV-Visible spectroscopy.

Cyclic Voltammetry Protocol

Objective: To investigate the redox behavior of 5-methoxy-4-nitro-indole.

Materials:

-

5-methoxy-4-nitro-indole

-

Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.

-

Dissolve a small amount of 5-methoxy-4-nitro-indole in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat: scan range (e.g., from an initial potential where no reaction occurs towards negative potentials to observe reduction, and then towards positive potentials for oxidation), scan rate (e.g., 100 mV/s), and number of cycles.

-

Initiate the voltage scan and record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to identify reduction and oxidation peak potentials.

Caption: A general workflow for cyclic voltammetry experiments.

Conclusion

The 5-methoxy-4-nitro-indole scaffold possesses a compelling combination of electronic features arising from its push-pull substitution pattern. This leads to a reduced HOMO-LUMO gap, a large dipole moment, and distinct spectroscopic and electrochemical signatures. While detailed experimental data for this specific molecule is limited, theoretical calculations and comparisons with related indole derivatives provide a strong foundation for understanding its properties. The protocols outlined in this guide offer a practical framework for the experimental characterization of this and similar molecules, which hold significant potential for future applications in drug discovery and materials science.

References

The Diverse Biological Activities of Substituted Nitroindoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of substituted nitroindoles, detailing their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and key signaling pathways.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile heterocycle significantly modulates its electronic properties and biological activity, opening up new avenues for drug discovery. Substituted nitroindoles have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides a detailed overview of the current understanding of the biological activities of substituted nitroindoles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity: Targeting Oncogenic Pathways

Substituted nitroindoles have demonstrated significant potential as anticancer agents, primarily through their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and induce reactive oxygen species (ROS)-mediated apoptosis.[1][2][3]

Mechanism of Action

c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a non-canonical DNA secondary structure known as a G-quadruplex. The formation of this structure acts as a transcriptional repressor, inhibiting the expression of the c-Myc protein, which is overexpressed in up to 80% of human cancers.[3] Certain substituted 5-nitroindoles have been shown to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[1][2][3]

Induction of Reactive Oxygen Species (ROS): Some substituted nitroindoles have been observed to increase the intracellular concentration of ROS.[1][2] This elevation in ROS can lead to oxidative stress, causing damage to cellular components and ultimately triggering the intrinsic apoptotic pathway.[4]

Quantitative Anticancer Activity Data

The anticancer efficacy of several substituted nitroindoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | HOP-62 (Non-Small Cell Lung Cancer) | < 0.01 | [2] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | HL-60(TB) (Leukemia) | 0.50 | [2] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l) | MOLT-4 (Leukemia) | 0.66 | [2] |

Signaling Pathway Diagrams

Caption: c-Myc G-Quadruplex Stabilization Pathway.

Caption: ROS-Induced Apoptosis Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

-

Substituted nitroindole compounds

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted nitroindole compounds in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity

While the primary focus of recent research on substituted nitroindoles has been on their anticancer properties, the broader class of indole derivatives is known to possess significant antimicrobial activity. Some studies have suggested the potential of nitroindoles as antimicrobial agents, for instance, 5-nitro-2-phenylindole has been identified as a NorA efflux pump inhibitor in Staphylococcus aureus, which could potentiate the activity of other antibiotics.[5] However, extensive quantitative data specifically for a range of substituted nitroindoles against a variety of microbial strains is limited in the current literature.

Quantitative Antimicrobial Activity Data (Illustrative for Indole Derivatives)

The following table presents Minimum Inhibitory Concentration (MIC) values for some indole derivatives to illustrate the potential antimicrobial activity of this class of compounds. It is important to note that these are not nitroindole derivatives, and further research is needed to establish the specific antimicrobial profile of substituted nitroindoles.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [5] |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | [5] |

| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [5] |

| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [5] |

| Indole derivative (1b) | C. albicans | 3.125 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Substituted nitroindole compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Inoculating loop or sterile swabs

-

McFarland standard (0.5)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the substituted nitroindole compounds in the appropriate broth directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Broth Microdilution Experimental Workflow.

Antiviral Activity

Similar to the antimicrobial activity, the antiviral potential of substituted nitroindoles is an area that requires more focused investigation. While some indole derivatives have shown promise as antiviral agents, specific data for nitro-substituted analogs is not widely available. For instance, certain trichlorinated indole nucleosides have demonstrated activity against human cytomegalovirus (HCMV).

Quantitative Antiviral Activity Data (Illustrative for Indole Derivatives)

The following table provides examples of the antiviral activity of some indole derivatives. It is crucial to reiterate that these are not nitroindoles and serve as an illustration of the potential of the broader indole class.

| Compound | Virus | IC50 (µM) | Reference |

| 3-formyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole (FTCRI) | Human Cytomegalovirus (HCMV) | 0.23 | [6] |

| 5'-O-acyl analogue of FTCRI | Human Cytomegalovirus (HCMV) | < 0.1 | [6] |

| Arbidol (indole derivative) | Herpes Simplex Virus 1 (HSV-1) | 10.49 | [6] |

Experimental Protocol: Plaque Reduction Assay

This protocol details the plaque reduction assay, a standard method for evaluating the antiviral activity of a compound.

Materials:

-

Substituted nitroindole compounds

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and add the overlay medium containing serial dilutions of the substituted nitroindole compounds.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Caption: Plaque Reduction Assay Workflow.

Anti-inflammatory Activity

The anti-inflammatory properties of substituted nitroindoles are the least explored among their biological activities. While some indole derivatives have shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, there is a notable lack of specific quantitative data for nitroindole compounds.

Experimental Protocols for Anti-inflammatory Activity

4.1.1. Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

LPS-stimulated macrophages (e.g., RAW 264.7)

-

Substituted nitroindole compounds

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Culture macrophages and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the substituted nitroindole compounds.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: Add Griess reagent Part A and then Part B to the supernatants and standards in a 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.

Caption: Griess Assay Experimental Workflow.

4.1.2. ELISA for TNF-α and IL-6 Inhibition

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6.

Materials:

-

LPS-stimulated macrophages

-

Substituted nitroindole compounds

-

ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer

-

Stop solution

-

96-well ELISA plates

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody.

-

Sample Addition: Add cell culture supernatants from LPS-stimulated and compound-treated macrophages to the wells.

-

Detection Antibody: Add the biotinylated detection antibody.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.

-

Substrate Development: Add the substrate solution and incubate until color develops.

-

Stop Reaction: Stop the reaction with the stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition.

Caption: ELISA Experimental Workflow.

Conclusion

Substituted nitroindoles represent a promising and versatile scaffold for the development of new therapeutic agents. Their anticancer activity, mediated through the dual mechanism of c-Myc G-quadruplex stabilization and ROS induction, is the most well-characterized of their biological properties, with compelling quantitative data supporting their potential. While the antimicrobial, antiviral, and anti-inflammatory activities of this specific class of compounds are less explored, the known biological profile of the broader indole family suggests that these are fertile areas for future investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore and quantify the diverse biological activities of novel substituted nitroindoles, paving the way for the discovery of new and effective drugs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein [mdpi.com]

The Methoxy Group: A Subtle Master of Bioactivity in Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a vast array of biologically active molecules. Among the various substitutions on the indole ring, the methoxy group (-OCH3) plays a pivotal role in modulating the pharmacological properties of these derivatives. Its influence on electron density, lipophilicity, and steric profile can dramatically alter the interaction of indole-based compounds with biological targets, leading to enhanced or entirely new bioactivities. This technical guide delves into the multifaceted role of the methoxy group in the anticancer, antimicrobial, and neuroprotective activities of indole derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: A Tale of Position and Potency

The position of the methoxy group on the indole ring is a critical determinant of its anticancer efficacy. Numerous studies have demonstrated that methoxy substitution can significantly enhance the cytotoxic and antiproliferative effects of indole derivatives against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several methoxy-substituted indole derivatives, highlighting the influence of the methoxy group's position on their potency.

| Compound ID | Derivative Class | Methoxy Position(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3g | 1-(3,4,5-trimethoxyphenyl)-1H-indole | 6- and 3,4,5- on phenyl | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | |||

| A549 (Lung) | 6.30 ± 0.30 | [1] | |||

| HeLa (Cervical) | 6.10 ± 0.31 | [1] | |||

| A375 (Melanoma) | 0.57 ± 0.01 | [1] | |||

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | |||

| Compound 36 | 2-aryl-3-aroyl indole | 7- | SK-OV-3 (Ovarian) | Sub-micromolar | [2] |

| NCI-H460 (Lung) | Sub-micromolar | [2] | |||

| DU-145 (Prostate) | Sub-micromolar | [2] | |||

| Indolo[2,3-b]quinolines | Indolo[2,3-b]quinoline | 2- and 9-methoxy/methyl | Various | 0.6 - 1.4 | [3] |

| 5o | 5-Methoxyindole-isatin Hybrid | 5- | ZR-75 (Breast) | 1.69 | [4] |

| HT-29 (Colon) | 1.69 | [4] | |||

| A-549 (Lung) | 1.69 | [4] | |||

| 21 | N-methyl-5,6,7-trimethoxyindole | 5,6,7- | HeLa (Cervical) | 0.022 | [5] |

| A549 (Lung) | 0.035 | [5] | |||

| MCF-7 (Breast) | 0.028 | [5] | |||

| K562 (Leukemia) | 0.125 | [5] | |||

| 31 | N-methyl-5,6,7-trimethoxyindole | 5,6,7- | HeLa (Cervical) | 0.025 | [5] |

| A549 (Lung) | 0.041 | [5] | |||

| MCF-7 (Breast) | 0.033 | [5] |

Key Mechanisms of Anticancer Action

Methoxy-substituted indole derivatives exert their anticancer effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways.

1. Inhibition of Tubulin Polymerization:

Several potent anticancer indole derivatives, particularly those with methoxy groups on the benzene ring of the indole or on a phenyl substituent, function as microtubule-targeting agents. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

2. Modulation of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain methoxyindole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) to a concentration of 3 mg/mL in a GTP-containing polymerization buffer (G-PEM).

-

Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin and the test compound at various concentrations (e.g., 0.1 µM to 10 µM).

-